Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-
Overview
Description
“Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-” is a chemical compound with the formula C8H12O . It is also known by other names such as “Ketone, methyl 2-methyl-1-cyclopenten-1-yl”, “1-Acetyl-2-methylcyclopentene”, “1-Acetyl-2-methyl-1-cyclopentene”, and "1-Acetyl-2-methyl-2-cyclopentene" .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-” consists of a cyclopentene ring with a methyl group and an acetyl group attached . The molecular weight of this compound is 124.1803 .Physical And Chemical Properties Analysis
“Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-” has a molecular weight of 124.18 . It has a density of 0.9542 g/cm3 . The boiling point of this compound is 189 °C .Scientific Research Applications
Photochemistry and Structural Studies
- Ethanone derivatives, such as adamantylacetophenones, have been explored for their photochemical reactions and crystal structures. Their conformations and reactivity under light exposure offer insights into potential applications in materials science and photochemistry (Fu, Scheffer, Trotter, & Yang, 1998).
Catalytic Behavior in Ethylene Reactivity
- Ethanone-based compounds like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone have been used to create tridentate ligands for iron(II) and cobalt(II) dichloride complexes. These complexes exhibit significant catalytic activities, particularly in ethylene reactivity, demonstrating the potential of ethanone derivatives in industrial catalysis (Sun et al., 2007).
Anticholinesterase Activities
- Research on tetrazole derivatives of ethanone, such as 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone, has shown promising anticholinesterase activities. This suggests potential therapeutic applications in neurodegenerative diseases where cholinesterase inhibitors are beneficial (Mohsen et al., 2014).
Anticandidal Activity and Cytotoxicity
- Tetrazole derivatives of ethanone have also been investigated for their anticandidal activity, showing potency against fungal infections with minimal cytotoxic effects. This indicates their potential as antifungal agents (Kaplancıklı et al., 2014).
Vibrational and Electronic Properties
- The vibrational and electronic properties of ethanone derivatives, such as 1-(3-methylthiophen-2-yl)ethanone, have been studied using density functional theory, revealing insights into their stability and reactivity. Such studies are crucial in material science and molecular engineering (Rao et al., 2018).
Cholinesterase Enzyme Inhibitory Activity
- Certain ethanone derivatives, like 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone, exhibit inhibitory activity against cholinesterase enzymes. This opens avenues for pharmaceutical applications in treating conditions like Alzheimer's disease (Mehdi et al., 2013).
Synthesis of Functionally Substituted Triazoles
- Ethanone compounds are used in the selective synthesis of triazoles, demonstrating their role in creating specialized chemical structures for various industrial and research applications (Golobokova, Proidakov, & Kizhnyaev, 2020).
Antioxidant and Antibacterial Properties
- Novel sulfanyl derivatives of ethanone show high antioxidant and antibacterial activities, indicating their potential in developing new therapeutic agents (Sarac, Orek, & Koparır, 2020).
properties
IUPAC Name |
1-(2-methylcyclopent-2-en-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h4,8H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHHTJURFQTXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015945 | |
Record name | 1-(2-methylcyclopent-2-en-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- | |
CAS RN |
1767-84-6 | |
Record name | 1-(2-methylcyclopent-2-en-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.